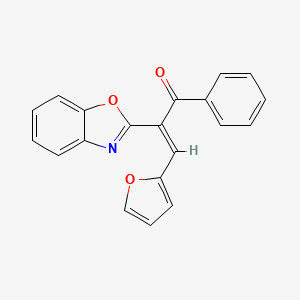
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one, also known as BFPP, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to exhibit anti-inflammatory and antioxidant properties. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of certain enzymes involved in the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one in lab experiments is its potential as a novel anti-cancer agent. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to exhibit anti-tumor activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one, which would allow for larger-scale production and potential clinical applications. Another area of interest is the investigation of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one and its potential applications in cancer research.
Métodos De Síntesis
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one can be synthesized through a reaction between 2-aminobenzoxazole and 2-furylacrolein in the presence of a base catalyst. The resulting product is then further purified to obtain pure 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-19(14-7-2-1-3-8-14)16(13-15-9-6-12-23-15)20-21-17-10-4-5-11-18(17)24-20/h1-13H/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZWYYFSALITI-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5483265.png)
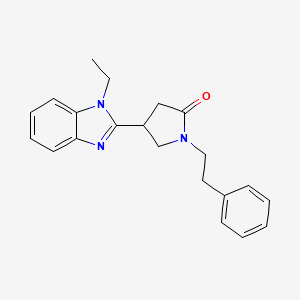
![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
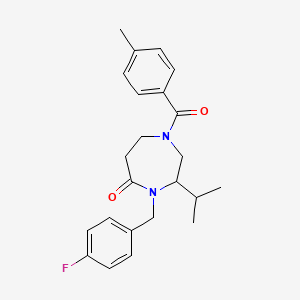
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(4H-1,2,4-triazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5483306.png)

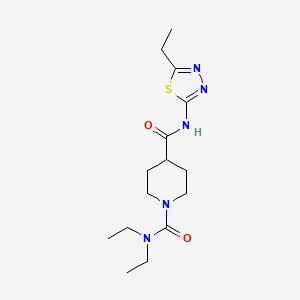
![2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5483342.png)
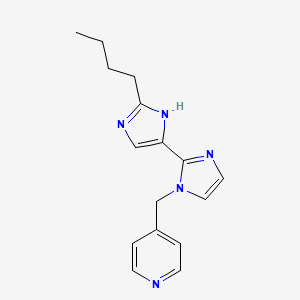
![methyl 4-({[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)benzoate](/img/structure/B5483353.png)
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483367.png)